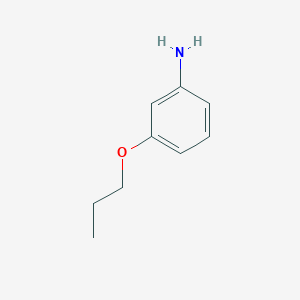

3-Propoxyaniline

Description

3-Propoxyaniline (C₉H₁₃NO) is a substituted aniline derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the meta position of the aromatic ring. This compound is synthesized via nucleophilic substitution or etherification reactions, yielding a colorless to pale yellow liquid with a boiling point of 125–127 °C at 10 mmHg and a moderate synthetic yield of 73% . Its structure is confirmed by ¹H-NMR (DMSO-d₆, δ: 6.87 ppm, triplet; 6.11–6.15 ppm, multiplet) and ¹³C-NMR (δ: 159.69 ppm for the oxygenated aromatic carbon), which highlight the electron-donating effects of the propoxy group and the aromatic amine . The compound’s applications span pharmaceutical intermediates and organic synthesis, where its amine and ether functionalities enable participation in reactions such as diazotization or alkylation.

Properties

IUPAC Name |

3-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAHCDXFLUSULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330182 | |

| Record name | 3-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-79-8 | |

| Record name | 3-Propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4469-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxyaniline can be synthesized through several methods. One common method involves the reaction of 3-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate . The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amino group, and the propoxy group is introduced .

Industrial Production Methods: In industrial settings, 3-Propoxyaniline is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as in the presence of a are used.

Substitution: Electrophilic substitution reactions often require Lewis acids as catalysts.

Major Products:

Oxidation: Produces quinones.

Reduction: Produces 3-Propoxyaniline from its nitro precursor.

Substitution: Produces various substituted anilines depending on the electrophile used.

Scientific Research Applications

3-Propoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Propoxyaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

The table below compares 3-Propoxyaniline with positional isomers and analogs differing in substituent groups:

| Compound | Substituent Position/Group | Boiling Point (°C) | ¹H-NMR (Aromatic Region, δ ppm) | Key Reactivity Differences |

|---|---|---|---|---|

| 3-Propoxyaniline | Meta (-OCH₂CH₂CH₃) | 125–127 (10 mmHg) | 6.87 (t), 6.11–6.15 (m) | Moderate nucleophilicity due to meta substitution |

| 4-Propoxyaniline | Para (-OCH₂CH₂CH₃) | 130–132 (10 mmHg) | 6.95 (d), 6.65 (d) | Higher symmetry enhances crystallization; stronger electron donation to amine |

| 3-Ethoxyaniline | Meta (-OCH₂CH₃) | 118–120 (10 mmHg) | 6.85 (t), 6.10–6.14 (m) | Reduced steric hindrance vs. propoxy; lower lipophilicity |

| 3-Aminophenol | Meta (-OH) | Sublimes >200°C | 6.60–6.80 (m) | Higher acidity (pKa ~4.7 vs. aniline’s ~4.9); prone to oxidation |

Key Insights :

- Positional Isomerism : Para-substituted analogs exhibit distinct spectral and physical properties due to enhanced symmetry and resonance effects. For example, the para isomer’s ¹H-NMR shows doublets (vs. triplets/multiplets in meta), reflecting equivalent proton environments .

- Alkyl Chain Length : Shorter alkoxy groups (e.g., ethoxy) reduce steric bulk and boiling points compared to propoxy derivatives .

Pharmaceutical-Related Analogs

Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, compound e) share ether linkages but differ in aromatic systems (naphthalene, thiophene vs. benzene) and substitution patterns. These structural differences lead to:

- Solubility : 3-Propoxyaniline’s smaller aromatic system increases water solubility (logP ~1.8) vs. naphthalene-containing analogs (logP >3) .

- Reactivity : The absence of a thiophene ring in 3-Propoxyaniline limits its participation in sulfur-specific reactions (e.g., sulfonation) compared to ’s thiophene derivatives .

Ester vs. Ether Functionalities

Paclitaxel-related esters (e.g., Baccatin III 13-ester with propanoylamino groups, ) contrast with 3-Propoxyaniline’s ether group:

- Hydrolysis Stability : Ethers (3-Propoxyaniline) are less prone to hydrolysis than esters under acidic/basic conditions .

- Biological Activity : Esters in derivatives enhance binding to tubulin (anticancer activity), whereas 3-Propoxyaniline’s amine group may facilitate interactions with neurotransmitter receptors .

Biological Activity

3-Propoxyaniline, a derivative of aniline, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities of 3-propoxyaniline, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Propoxyaniline is characterized by the presence of a propoxy group attached to the aniline structure. Its molecular formula is , and it has distinct physical and chemical properties that influence its biological activity.

1. Antimicrobial Activity

Research indicates that 3-propoxyaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of 3-Propoxyaniline

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | |

| Mycobacterium tuberculosis | 23 |

These results suggest that 3-propoxyaniline has comparable or superior activity to standard antibiotics such as ampicillin.

2. Anticancer Properties

The anticancer potential of 3-propoxyaniline has also been investigated. Studies show that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action:

- Enzyme Inhibition: 3-propoxyaniline may inhibit enzymes involved in cell proliferation.

- Cell Membrane Interaction: The compound can disrupt the integrity of cancer cell membranes, leading to increased permeability and cell death.

Case Study:

In a study evaluating the effects of 3-propoxyaniline on breast cancer cell lines, it was found to reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .

The biological activity of 3-propoxyaniline is attributed to its ability to interact with specific molecular targets:

- Receptor Binding: The propoxy group enhances binding affinity to certain receptors, modulating their activity.

- Enzyme Interaction: It may act as an inhibitor for key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

Research Findings

Recent studies have employed computational models to predict the bioactivity of compounds similar to 3-propoxyaniline. For instance, machine learning classifiers have been used to assess the potential effectiveness against viral targets like SARS-CoV-2, providing insights into how structural modifications can enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.